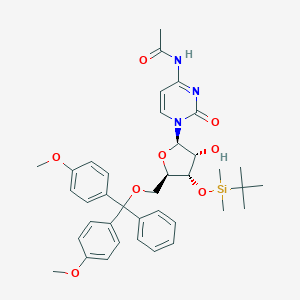
Dimethyl trans-2,3-Dibromobutenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl trans-2,3-Dibromobutenedioate is a chemical compound with the molecular formula C6H6Br2O4 . It is also known by other names such as Dimethyl (E)-2,3-dibromobut-2-enedioate and Dimethyl 2,3-Dibromofumarate .
Molecular Structure Analysis
The molecular weight of this compound is 301.92 g/mol . The compound has a complex structure, with a number of computed properties including an XLogP3-AA of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 . The exact mass is 301.86123 g/mol and the monoisotopic mass is 299.86328 g/mol .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a rotatable bond count of 4 . The topological polar surface area and other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación
Isomerization and Stability
- The isomerization of dimethyl 2,3-dibromofumarate to its more stable cis isomer in chloroform solutions was studied using NMR and DFT calculations. The trans isomer initially produced through bromination of dimethyl acetylenedicarboxylate spontaneously converts to the cis isomer, a process significantly accelerated by light (Vo et al., 2022).
Reaction Mechanisms and Product Formation
- A study highlighted the unexpected formation of dimethylthioketene cycloadducts during the reaction of 1,3-diphenylaziridine-2,2-dicarboxylate with cyclobutanethione derivatives, leading to a mixture of compounds including 5-(isopropylidene)-4-phenyl-1,3-thiazolidine-2,2-dicarboxylate. This suggests complex reaction pathways and product formation in reactions involving similar compounds (Mlostoń et al., 2002).
Applications in Photolysis and Synthesis
- Research on silicon-carbon unsaturated compounds involved the photolysis of cis- and trans-1,2-dimethyl-1,2-diphenyl-1,2-disilacyclohexane, leading to the formation of various cyclic compounds, indicating potential applications in the synthesis of complex molecules (Ishikawa et al., 2002).
Structure and Molecular Analysis
- A detailed analysis of the molecular structure, infrared spectrum, and photochemistry of squaric acid dimethyl ester in solid argon was conducted, highlighting the importance of understanding the structural and photophysical properties of similar compounds (Breda et al., 2006).
Unique Chemical Behavior and Synthesis Pathways
- The study on 2,3-dibromo-1,1-dimethylindane revealed that the commonly accepted rule regarding vicinal, sp3-positioned protons in cyclopentene moieties might not always apply, indicating the potential for unique chemical behavior and synthesis pathways for related compounds (Knorr et al., 2016).
Propiedades
IUPAC Name |
dimethyl (E)-2,3-dibromobut-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUOGQHVYZDUCF-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(/C(=O)OC)\Br)/Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116631-94-8 |
Source


|
| Record name | Dimethyl trans-2,3-Dibromobutenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

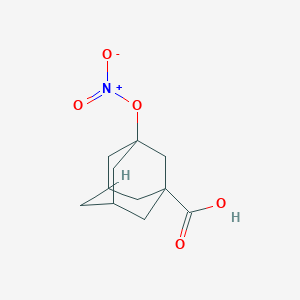
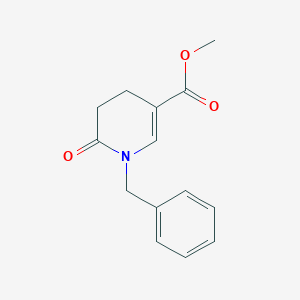
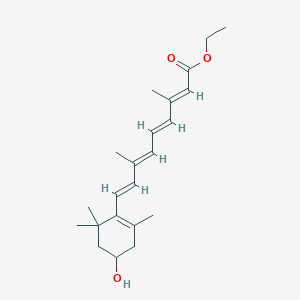

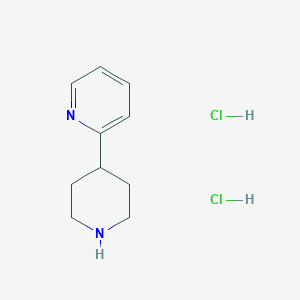

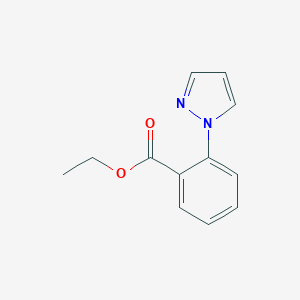


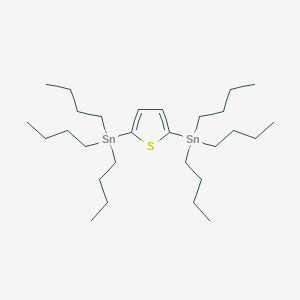

![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)
